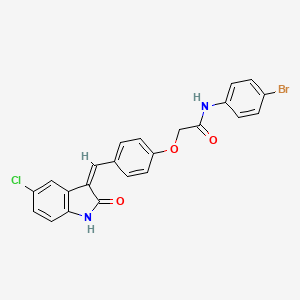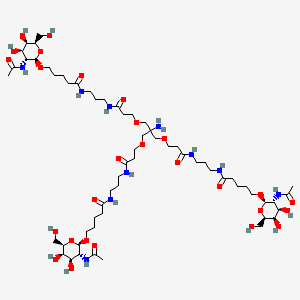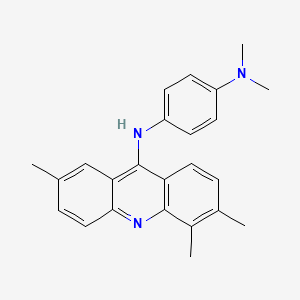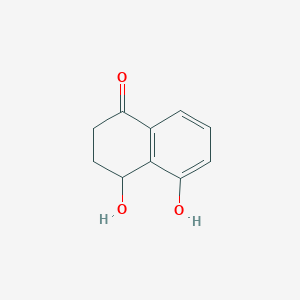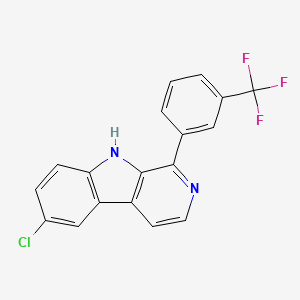
Antimalarial agent 29
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimalarial agent 29 is a novel compound developed for the treatment and prevention of malaria. Malaria is a life-threatening disease caused by Plasmodium parasites, transmitted through the bites of infected Anopheles mosquitoes. The compound has shown promising results in combating drug-resistant strains of Plasmodium falciparum, the most virulent malaria parasite .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 29 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a quinoline derivative, followed by various functional group modifications to enhance antimalarial activity . Common reagents used in these reactions include quinoline-4-carbaldehyde, Biginelli reaction components, and various catalysts such as magnesium chloride and cupric nitrate .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process includes optimizing reaction conditions, using high-efficiency reactors, and implementing stringent quality control measures to meet regulatory standards .
化学反应分析
Types of Reactions
Antimalarial agent 29 undergoes several types of chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation reactions to introduce functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride . Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions are various functionalized quinoline derivatives, which exhibit enhanced antimalarial activity compared to the parent compound .
科学研究应用
Antimalarial agent 29 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites and potential resistance mechanisms.
Medicine: Evaluated in clinical trials for its efficacy and safety in treating malaria.
Industry: Utilized in the development of new antimalarial drugs and combination therapies.
作用机制
Antimalarial agent 29 exerts its effects by targeting the erythrocytic stage of the Plasmodium life cycle. It binds to iron within the parasite, leading to the generation of free radicals that damage parasite proteins and membranes . This results in the rapid killing of blood-stage parasites and a reduction in parasite biomass . The compound also inhibits heme detoxification, further contributing to its antimalarial activity .
相似化合物的比较
Similar Compounds
Similar compounds to Antimalarial agent 29 include:
Chloroquine: A widely used antimalarial with a similar mechanism of action but limited by resistance.
Mefloquine: Another antimalarial with a different chemical structure but similar therapeutic use.
Uniqueness
This compound is unique due to its enhanced activity against drug-resistant Plasmodium falciparum and its ability to target multiple stages of the parasite’s life cycle . Its novel chemical structure also allows for the development of new derivatives with improved efficacy and reduced side effects .
属性
分子式 |
C18H10ClF3N2 |
|---|---|
分子量 |
346.7 g/mol |
IUPAC 名称 |
6-chloro-1-[3-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C18H10ClF3N2/c19-12-4-5-15-14(9-12)13-6-7-23-16(17(13)24-15)10-2-1-3-11(8-10)18(20,21)22/h1-9,24H |
InChI 键 |
MWRDJWDOACIZJI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CC3=C2NC4=C3C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)
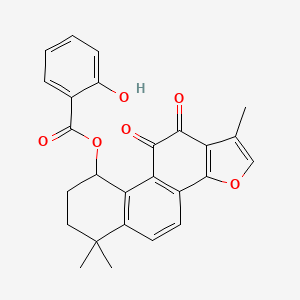
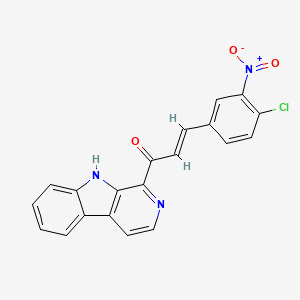
![(2S,13S,15S,16R,17R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol](/img/structure/B12378894.png)
